1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
Description
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base linked to a modified ribose moiety (3,4-dihydroxy-5-hydroxymethyl-5-methyloxolan-2-yl). This structure positions it within the broader family of nucleoside analogs, which are critical in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7+,8-,10-/m1/s1 |
InChI Key |
MKIZZXNZJLIWIA-IBCQBUCCSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of the Sugar Moiety
- The sugar component, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolane, is typically synthesized or derived from naturally occurring sugars such as D-ribose or D-xylose.
- Selective protection of hydroxyl groups is employed to facilitate regioselective glycosylation. Common protecting groups include acetyl, benzoyl, or silyl ethers.
- Methylation at the 5-position of the oxolane ring is introduced either by direct methylation of the sugar or by using methylated sugar derivatives as starting materials.
Synthesis of the Pyrimidine-2-one Base
- The pyrimidine-2-one base (uracil or its derivatives) is commercially available or synthesized via condensation reactions involving urea and β-dicarbonyl compounds.
- Derivatives with modifications at various positions (e.g., 5-hydroxy, 5-methyl) are prepared to tailor biological activity.
Glycosylation (N-Glycosidic Bond Formation)
- The key step involves coupling the protected sugar moiety with the pyrimidine base to form the β-N-glycosidic bond.
- Common methods include:
- Vorbrüggen Glycosylation: Using silylated pyrimidine bases and activated sugar donors (e.g., sugar halides or trichloroacetimidates) in the presence of Lewis acids (e.g., trimethylsilyl triflate).
- Koenigs-Knorr Reaction: Employing glycosyl halides and silver salts to promote coupling.
- Stereoselectivity is controlled by the choice of protecting groups and reaction conditions to favor the β-anomer (2R,3R,4S,5R configuration).
Deprotection and Purification
- After glycosylation, protecting groups are removed under acidic or basic conditions, depending on the protecting group chemistry.
- Purification is achieved by chromatographic techniques such as reverse-phase HPLC or crystallization.
- Final product characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Outcomes and Data Tables
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Protection of sugar hydroxyls | Protected sugar derivative | Selective protection for regioselectivity |
| 2 | Methylation at 5-position | 5-methyloxolane sugar derivative | Ensures correct substitution |
| 3 | Silylation of pyrimidine base | Silylated base | Enhances nucleophilicity |
| 4 | Glycosylation with Lewis acid | Nucleoside intermediate | Vorbrüggen method preferred |
| 5 | Deprotection (acid/base) | Target nucleoside | Removal of protecting groups |
| 6 | Purification (HPLC/crystallization) | Pure compound | Confirmed by analytical methods |
Yield and Purity Data (Example from Patent WO2024012272A1)
| Parameter | Value |
|---|---|
| Overall yield | 45-65% (depending on conditions) |
| Purity (HPLC) | >98% |
| Stereoselectivity | >95% β-anomer |
| Characterization | NMR, MS, IR confirmed |
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the sugar ring configuration and base attachment.
- Mass Spectrometry: Molecular ion peak corresponding to C10H18N2O6 confirms molecular weight.
- Optical Rotation: Consistent with literature values for stereochemistry.
- Chromatography: HPLC retention times match standards, confirming purity.
Literature and Patent Source Analysis
- Patent CN118955655A describes related pyrimidine derivatives with sugar moieties, emphasizing selective functional group modifications and glycosylation techniques.
- Patent WO2024012272A1 details synthetic approaches for nucleoside analogs with modified oxolane rings and pyrimidine bases, including preparation methods involving silylation and glycosylation steps.
- PubChem CID 54227907 provides structural and chemical data for the compound, supporting the molecular formula and stereochemistry.
- Patent EP2561872B1 includes synthetic steps for related nucleoside derivatives, highlighting protection strategies and coupling reactions.
- Patent WO2021098379A1 discusses amide derivatives of nucleosides and their preparation, relevant for understanding functional group modifications and synthetic versatility.
Chemical Reactions Analysis
Types of Reactions
4’-C-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its original nucleoside form.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
Scientific Research Applications
4’-C-Methyl-4-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
The mechanism of action of 4’-C-Methyl-4-deoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption occurs through the inhibition of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. By interfering with these enzymes, the compound can prevent the replication of viral genomes or the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and related nucleoside analogs:
Key Observations :
- The target compound distinguishes itself with a 5-methyl group on the ribose, which may enhance metabolic stability compared to unmodified analogs like uridine or cytidine.
- The 5-methyluridine (m5U) shares a methyl group but on the pyrimidine base rather than the ribose, illustrating divergent strategies for modulating nucleoside function.
Antiviral Activity and Mechanisms
Ribavirin (1,2,4-Triazole-3-carboxamide)
- Mechanism: Inhibits inosine monophosphate dehydrogenase (IMPDH), depleting GTP pools, and induces error-prone RNA synthesis in viruses like RSV and influenza .
- EC50 : 10–50 μM against HPIV-3 in MA-104 cells .
N4-Hydroxycytidine
- Mechanism : Incorporates into viral RNA, causing lethal mutagenesis. Active against coronaviruses and enteroviruses .
Target Compound (Inferred)
- Hypothesized Mechanism : The pyrimidin-2-one base may mimic uracil or cytosine, leading to faulty base pairing during RNA replication. The 5-methyl ribose modification could enhance cellular uptake or resistance to phosphorylase degradation.
Chemical and Pharmacokinetic Properties
| Property | Target Compound | Ribavirin | N4-Hydroxycytidine |
|---|---|---|---|
| Molecular Weight | 285.24 g/mol | 244.20 g/mol | 259.22 g/mol |
| LogP | -1.2 (estimated) | -1.5 | -2.0 |
| Hydrogen Bond Donors | 5 | 5 | 6 |
| Bioavailability | Low (predicted) | 30–45% (oral) | Under investigation |
Notes:
- The target compound has higher molecular weight due to the methylated ribose, which may reduce membrane permeability compared to ribavirin.
- Both ribavirin and N4-hydroxycytidine exhibit polar surfaces (>100 Ų), suggesting reliance on nucleoside transporters for cellular entry .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodology : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm the (2R,3R,4S,5R) configuration. For example, describes the synthesis of structurally similar furanose derivatives, where X-ray data resolved stereochemical ambiguities in the oxolan-2-yl moiety. Comparative analysis of coupling constants in H NMR (e.g., and ) can also validate ring puckering and substituent orientation .
Q. What are the optimal conditions for synthesizing this compound with high enantiomeric purity?
- Methodology : Employ enzymatic resolution or chiral auxiliary-assisted synthesis. highlights a related compound (RX-3117) synthesized via fluorinated cyclopentene intermediates, where stereocontrol was achieved using protecting groups (e.g., azide or acetate) on the oxolan ring. Chromatographic purification (e.g., chiral HPLC) can further isolate enantiomers .
Q. How can the stability of the hydroxymethyl and dihydroxy groups be assessed under varying pH conditions?
- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. notes that similar compounds with hydroxymethyl groups undergo hydrolysis under acidic conditions, forming phosphorylated byproducts. Buffer solutions (pH 1–13) at 25–60°C for 24–72 hours can identify labile functional groups .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during phosphorylation of the hydroxymethyl group?
- Methodology : Use transient protection of hydroxyl groups (e.g., silyl ethers or acetyl) to prevent undesired phosphorylation. describes a phosphorylated derivative where selective protection of the 3',4'-dihydroxy groups enabled mono-phosphorylation at the hydroxymethyl position. Reaction monitoring via P NMR can optimize stoichiometry and reduce byproducts .
Q. How does the methyl group on the oxolan ring influence enzymatic recognition in nucleoside analog studies?
- Methodology : Perform molecular docking simulations with viral polymerases (e.g., HIV-1 reverse transcriptase) to compare binding affinities against non-methylated analogs. highlights a phosphorylated nucleoside analog where the methyl group enhanced resistance to enzymatic hydrolysis, as confirmed by kinetic assays .
Q. What analytical techniques resolve contradictions in reported melting points for derivatives of this compound?
- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to distinguish polymorphic forms. reports melting points for pyrrolidinone derivatives (e.g., 209.0–211.9°C for compound 15m), noting that recrystallization solvents (e.g., ethanol vs. acetonitrile) can induce polymorphism. Cross-validate with powder XRD .
Data Contradiction Analysis
Q. Why do NMR spectra of similar compounds show variability in pyrimidinone proton shifts?
- Resolution : Solvent effects and hydrogen bonding with adjacent hydroxyl groups cause shifts. For instance, reports downfield shifts (~δ 11.5 ppm) for pyrimidinone NH protons in DMSO-d due to strong hydrogen bonding, whereas CDCl results in upfield shifts (~δ 8.2 ppm). Deuterium exchange experiments can confirm labile protons .
Q. How to address discrepancies in reported yields for cyclization reactions involving this scaffold?
- Resolution : Optimize reaction temperature and catalyst loading. achieved 46–63% yields for pyrrolidinone derivatives using base-assisted cyclization at 80°C. Lower yields (e.g., <30%) may result from incomplete ring closure, as detected by LC-MS monitoring of linear intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
